molecular formula C15H21N7O2S B2437326 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034222-36-9

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2437326
CAS No.: 2034222-36-9
M. Wt: 363.44
InChI Key: NNSPNSVWVLQXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is an intricate organic compound characterized by its distinctive triazine core structure linked to a urea derivative with a thiophene ring. This compound boasts a multidimensional chemical structure that facilitates a variety of reactions and applications in scientific research, notably in fields such as organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

  • Formation of the Triazine Core: : The triazine core is prepared via the nucleophilic substitution reaction of cyanuric chloride with dimethylamine and morpholine, facilitated under controlled pH conditions to ensure selective substitution at specific positions of the triazine ring.

  • Linking with the Thiophene Urea Derivative: : The triazine intermediate is further reacted with thiophen-2-yl isocyanate in an anhydrous environment, employing catalysts such as triethylamine to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity:

  • Batch Reactors: : Employing batch reactors to control reaction parameters like temperature and pressure rigorously.

  • High-Performance Liquid Chromatography (HPLC): : Utilized for purification to achieve high-quality product standards.

  • Cost-Effective Reagents: : Selecting economically viable reagents and catalysts to reduce production costs while maintaining efficacy.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride, targeting the urea linkage or triazine moiety.

  • Substitution: : Nucleophilic substitution reactions can occur at the dimethylamino and morpholino groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-CPBA.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Ammonia, primary amines.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Urea reduction products, triazine ring modifications.

  • Substitution: : Derivatives with varied amino group substitutions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules. Its triazine core is a common motif in ligands for metal complexation, facilitating catalysis.

Biology

In the realm of biology, it is utilized for its potential biological activity, particularly as a template for enzyme inhibitors and receptor modulators.

Medicine

Medically, this compound is investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Industry

In industrial applications, it plays a role in the synthesis of advanced materials, such as polymers with specific electronic properties, due to its robust chemical stability and electronic characteristics.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Binding to active sites of enzymes, inhibiting enzymatic activity, or modulating receptor functions. This can disrupt biological pathways crucial for microbial survival or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-(Dimethylamino)-6-piperidino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

  • 1-((4-(Diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

  • 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(fur-2-yl)urea

Highlighting Its Uniqueness

What sets 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea apart is its unique combination of the morpholino group and the thiophene ring, which imparts unique electronic and steric properties, enhancing its biological and chemical reactivity compared to its analogs.

So, how's that for a breakdown of our compound? Pretty wild how one molecule can pack so many secrets and applications!

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2S/c1-21(2)13-17-11(10-16-15(23)19-12-4-3-9-25-12)18-14(20-13)22-5-7-24-8-6-22/h3-4,9H,5-8,10H2,1-2H3,(H2,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSPNSVWVLQXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.